- Process for the asymmetric reduction of 3-benzoylpiperidines, United States, , ,

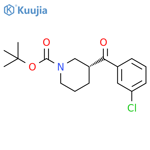

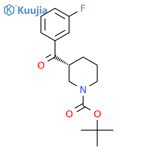

Cas no 942142-74-7 (1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-)

![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- structure](https://fr.kuujia.com/scimg/cas/942142-74-7x500.png)

942142-74-7 structure

Nom du produit:1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-

Numéro CAS:942142-74-7

Le MF:C17H24ClNO3

Mégawatts:325.830364227295

MDL:MFCD13184688

CID:832733

PubChem ID:44555022

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Propriétés chimiques et physiques

Nom et identifiant

-

- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-

- 2-Methyl-2-propanyl (3R)-3-[(R)-(3-chlorophenyl)(hydroxy)methyl]- 1-piperidinecarboxylate

- tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

- ADRSZIQSSXPARX-HIFRSBDPSA-N

- 1-Piperidinecarboxylic acid,3-[(R)-(3-chlorophenyl)hydroxymethyl]-,1,1-dimethylethyl ester,(3R)-

- tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-p

- 1,1-Dimethylethyl (3R)-3-[(R)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate (ACI)

- SCHEMBL968955

- tert-Butyl(R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

- 942142-74-7

- tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate

- CS-B0227

- CS-13992

- AKOS037649974

- tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-piperidinecarboxylate

- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-

-

- MDL: MFCD13184688

- Piscine à noyau: 1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15+/m1/s1

- La clé Inchi: ADRSZIQSSXPARX-HIFRSBDPSA-N

- Sourire: [C@H](C1C=CC=C(Cl)C=1)([C@@H]1CCCN(C(=O)OC(C)(C)C)C1)O

Propriétés calculées

- Qualité précise: 325.144

- Masse isotopique unique: 325.144

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 22

- Nombre de liaisons rotatives: 4

- Complexité: 383

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 2

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 49.8

- Le xlogp3: 3.3

Propriétés expérimentales

- Dense: 1.192

- Point d'ébullition: 432.6°C at 760 mmHg

- Point d'éclair: 215.4°C

- Indice de réfraction: 1.55

- Le PSA: 49.77000

- Le LogP: 3.95840

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D767430-100mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 95+% | 100mg |

$820 | 2024-06-06 | |

| Chemenu | CM482519-100mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 95%+ | 100mg |

$733 | 2022-08-31 | |

| 1PlusChem | 1P00GUFB-25mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 97% | 25mg |

$333.00 | 2023-12-15 | |

| A2B Chem LLC | AH85127-25mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 95% | 25mg |

$146.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057908-250mg |

tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |

942142-74-7 | 96% | 250mg |

¥9313.00 | 2024-04-24 | |

| A2B Chem LLC | AH85127-50mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 95% | 50mg |

$245.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D767430-250mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 95+% | 250mg |

$1170 | 2025-02-21 | |

| ChemScence | CS-B0227-100mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- |

942142-74-7 | 100mg |

$576.0 | 2022-04-26 | ||

| 1PlusChem | 1P00GUFB-50mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 97% | 50mg |

$550.00 | 2023-12-15 | |

| A2B Chem LLC | AH85127-100mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | >98% | 100mg |

$973.00 | 2024-07-18 |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: (TB-5-13)-Dichloro[(2S)-1-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl-κN3]-2-… Solvents: tert-Butyl methyl ether , Water ; 22 h, 4 bar, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; -78 °C; 20 min, -78 °C; -78 °C → 15 °C; overnight, 15 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Référence

- Preparation of aminophenylpiperidinecarboxylate derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C

1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C

1.3 Reagents: Water ; 0 °C

1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C

1.3 Reagents: Water ; 0 °C

Référence

- Diaminopropanol derivatives as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C

1.5 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.6 Reagents: Methanol ; -15 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C

1.5 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.6 Reagents: Methanol ; -15 °C

Référence

- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.3 Reagents: Methanol ; -15 °C

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.3 Reagents: Methanol ; -15 °C

Référence

- Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Référence

- Piperidines and morpholines as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with renin activity, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Catecholborane Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene ; 16 h, -14 °C

Référence

- Optimization of orally bioavailable alkyl amine renin inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(2), 694-699

Méthode de production 8

Conditions de réaction

1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C

1.2 Reagents: Borane Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.2 Reagents: Borane Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

Référence

- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-[1,1′-Biphenyl]-2,2′-diylbis[1,1-diphenylphosphine-κP]]dichloro(… Solvents: Isopropanol ; 20 h, 10 atm, 25 °C

Référence

- Diastereo-selective alcohol compound production method and ruthenium compound, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.3 Reagents: Methanol ; -15 °C

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.3 Reagents: Methanol ; -15 °C

Référence

- Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility, ACS Medicinal Chemistry Letters, 2011, 2(10), 747-751

Méthode de production 11

Conditions de réaction

1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; 16 h, -14 °C

Référence

- Design and optimization of renin inhibitors: Orally bioavailable alkyl amines, Bioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3541-3545

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Raw materials

- 1-Piperidinecarboxylic acid, 3-[(MethoxyMethylaMino)carbonyl]-, 1,1-diMethylethyl ester, (3R)-

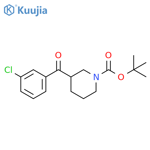

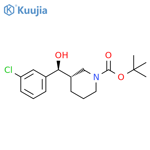

- 1-Piperidinecarboxylic acid, 3-(3-chlorobenzoyl)-, 1,1-dimethylethyl ester

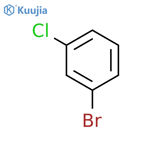

- 1-Bromo-3-chlorobenzene

- (R)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate

- (R)-tert-butyl 3-(3-fluorobenzoyl)piperidine-1-carboxylate

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Preparation Products

- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- (942142-74-7)

- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate (942142-75-8)

- 1,1-Dimethylethyl (3S)-3-[(S)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate (1333116-47-4)

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Littérature connexe

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Classification associée

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Acides piperidinocarboxyliques

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Acides piperidinocarboxyliques et dérivés Acides piperidinocarboxyliques

942142-74-7 (1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-) Produits connexes

- 58688-76-9(Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]-)

- 1856161-07-3(3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol)

- 2680660-40-4(4-{[(Tert-butoxy)carbonyl](ethyl)amino}quinazoline-7-carboxylic acid)

- 2089290-67-3(Methyl 6-(2,4-dichlorophenoxy)pyridine-3-carboxylate)

- 2229490-38-2((1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2,2-difluorocyclopropyl)methanamine)

- 1804797-76-9(Methyl 2-(bromomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-6-carboxylate)

- 303797-91-3(4-bromo-N-(4-chlorophenyl)-N-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butylbenzamide)

- 2228689-30-1(2-chloro-1-(3,3-dimethylcyclopentyl)ethan-1-ol)

- 2171957-81-4(9-(2,2-difluorocyclopropyl)methyl-5-oxa-8-azaspiro3.5nonane)

- 2680763-81-7(tert-butyl 4-{1-(tert-butoxy)carbonyl-3-hydroxypyrrolidin-3-yl}piperidine-1-carboxylate)

Fournisseurs recommandés

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

江苏科伦多食品配料有限公司

Membre gold

Fournisseur de Chine

Réactif

Synrise Material Co. Ltd.

Membre gold

Fournisseur de Chine

Lot

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif